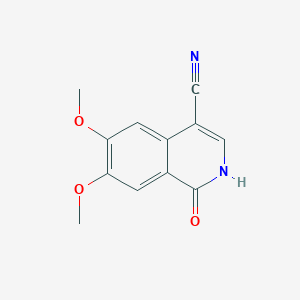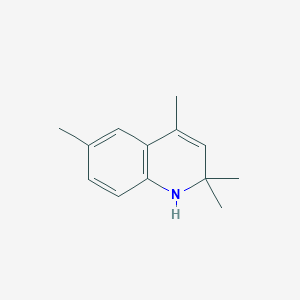
2,2,4,6-Tetramethyl-1,2-dihydroquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline is not well-documented in the available literature . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Applications De Recherche Scientifique
Photolysis and Proton Transfer Dynamics
- Photoaddition Reactions: 2,2,4,6-Tetramethyl-1,2-dihydroquinoline undergoes photolysis in various solvents, leading to the formation of different products. In water and methanol, it forms hydroxy- and methoxy-tetramethyl-tetrahydroquinoline, respectively. These compounds gradually revert to the original compound in the dark, indicating a reversible reaction process (Nekipelova et al., 1999).
- Ultrafast Excited State Proton Transfer: The dynamics of proton transfer in methanol solutions of this compound have been explored using femtosecond and picosecond studies. This research helps in understanding the early events of photoinduced proton transfer between dihydroquinolines and solvents (Nekipelova et al., 2006).
Reaction Mechanisms in Different Solvents
- Solvent-Dependent Photolysis: The reaction of this compound in binary methanol-pentane and methanol-acetonitrile mixtures shows different quantum yields of proton transfer and reactions of transient species, depending on the solvent composition. This highlights the solvent's role in photolysis and the associated reaction mechanisms (Nekipelova, 2010).
- Mechanism in Methanol: The photoinduced addition of methanol to this compound follows a specific mechanism, which includes the formation of a carbocation and its reaction with methanol. This process showcases a classic example of nucleophilic addition in photochemistry (Nekipelova, 2002).
Applications in Organic Synthesis
- Synthesis of Dihydroquinolines: this compound is used in the synthesis of various dihydroquinoline derivatives, which are key intermediates in organic synthesis. These derivatives have wide applications in the preparation of complex molecules and in the study of reaction mechanisms (Theoclitou & Robinson, 2002).
Sensing and Detection Applications
- Detection of Iron Ions: A derivative of this compound has been utilized in the synthesis of a cyanine dye, which acts as a selective sensor for ferric ions in an aqueous ethanolic solution. This application demonstrates the compound's utility in the field of chemical sensing and detection (Vijay et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2,4,6-tetramethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCOYOYXVFCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303785 | |
| Record name | 2,2,4,6-tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1810-78-2 | |
| Record name | NSC161577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,6-tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



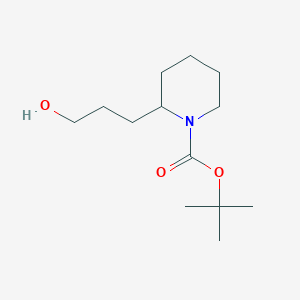

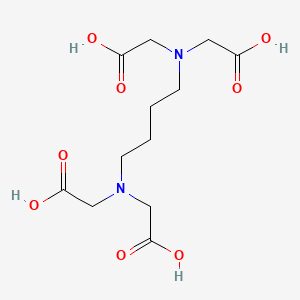


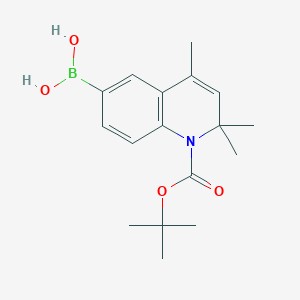


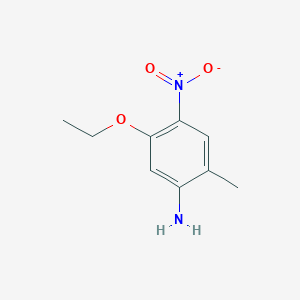
![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B3048698.png)
